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molecular formula C10H8N4 B8686276 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

Cat. No. B8686276
M. Wt: 184.20 g/mol
InChI Key: ZABRUMFAJKMYDU-UHFFFAOYSA-N
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Patent
US09150566B2

Procedure details

4M aq. NaOH (10 mL, 40.2 mmol) was added to a RT solution of 3-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile (1.48 g, 8.04 mmol) in MeOH (15 mL) and the resulting mixture was heated to 90° C. for 50 h. The reaction mixture was cooled to RT and diluted with water before the organic solvent was removed in vacuo. The remaining aqueous phase was acidified with 1M aq. HCl and extracted with EtOAc (3×). The combined organic phases were washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the title compound that was used further without purification. LC-MS B: tR=0.50 min; [M+H]+=186.17.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][C:4]1[C:5]([N:12]2[N:16]=[CH:15][CH:14]=[N:13]2)=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#N.C[OH:18]>O>[CH3:3][C:4]1[C:5]([N:12]2[N:16]=[CH:15][CH:14]=[N:13]2)=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]([OH:18])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.48 g
Type
reactant
Smiles
CC=1C(=C(C#N)C=CC1)N1N=CC=N1
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=CC1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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